Product packaging for ALOEEMODIN,7-HYDROXY(Cat. No.:CAS No. 156547-97-6)

ALOEEMODIN,7-HYDROXY

Cat. No.: B587569
CAS No.: 156547-97-6
M. Wt: 286.239
InChI Key: DIGOUNMGDIJHEB-UHFFFAOYSA-N
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Description

Historical Context of Anthraquinone (B42736) Research in Medicinal Plants

Anthraquinones represent a large and diverse class of aromatic compounds derived from anthracene. researchgate.net Their history in medicinal plants is extensive, with traditional use spanning centuries across various cultures. nih.gov Plants containing anthraquinones, such as rhubarb, senna, and aloe, have been historically utilized for their therapeutic properties, most notably as laxatives. wikipedia.orgzienjournals.comwisdomlib.org

The scientific investigation of anthraquinones began to formalize in the 19th century. A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann synthesized the red dye alizarin (B75676) from anthracene, which was sourced from coal tar. wikipedia.org This discovery not only propelled further research into anthraquinone chemistry but also established the structural relationship between anthraquinone and naturally occurring pigments. nih.govwikipedia.org By 1873, the correct diketone structure of anthraquinone was proposed, a structure that is still recognized today. nih.gov

Throughout the 20th century and into the present day, research has led to the identification of over 75 natural anthraquinones from a wide array of sources including medicinal plants, fungi, lichens, and even insects. nih.govmdpi.com These compounds are particularly prevalent in plant families such as Polygonaceae, Rhamnaceae, and Rubiaceae. mdpi.com The Liliaceae family, which includes the well-known Aloe species, is a significant monocotyledon source of these compounds. zienjournals.commdpi.com

The biological activities of anthraquinones are diverse and well-documented. Beyond their traditional use as laxatives, they have been investigated for a wide range of pharmacological effects including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. rsc.orgtaylorandfrancis.comnih.gov This has led to the development of several clinically used anticancer drugs based on the anthraquinone scaffold, such as doxorubicin (B1662922) and mitoxantrone. nih.gov The rich history and broad spectrum of biological activities have solidified the importance of anthraquinones as a key area of focus in medicinal plant research. benthamdirect.com

ALOEEMODIN,7-HYDROXY: Identification as a Natural Anthraquinone Derivative

This compound, also known as 7-hydroxyaloe-emodin or alaternin, is a naturally occurring anthraquinone derivative. acs.org It is structurally related to aloe-emodin (B1665711), a more widely known anthraquinone. fspublishers.org The core structure of these compounds is the 9,10-anthraquinone skeleton. wikipedia.org Specifically, aloe-emodin is 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione. mdpi.comitmedicalteam.pl this compound is a hydroxylated form of emodin (B1671224) (6-methyl-1,3,8-trihydroxyanthraquinone). acs.orgnih.gov

The identification of this compound and other anthraquinones in nature is often achieved through phytochemical analysis of various plant species. These compounds are found in the roots, rhizomes, leaves, flowers, and fruits of plants. researchgate.net For instance, aloe-emodin is a well-known constituent of Aloe vera leaves and the roots of Rheum palmatum (rhubarb). mdpi.comnih.gov While the direct biosynthetic pathway of many plant anthraquinones is still under investigation, it is understood that they are secondary metabolites. mdpi.comnih.gov Two primary biosynthetic pathways have been proposed for their formation in plants: the polyketide pathway and a combination of the shikimate and mevalonate/methyl-D-erythritol 4-phosphate pathways. nih.gov In some bacteria, a type II polyketide synthase is responsible for anthraquinone biosynthesis. wikipedia.org

The presence of different functional groups, such as hydroxyl (-OH), methyl (-CH3), and hydroxymethyl (-CH2OH), on the anthraquinone scaffold gives rise to a wide variety of derivatives, each with potentially unique biological activities. mdpi.com The addition of a hydroxyl group at the 7-position of aloe-emodin to form this compound is an example of this structural diversity.

Evolution of Research Trajectories in Anthraquinone Chemical Biology

The research trajectory in anthraquinone chemical biology has evolved significantly from its early focus on isolation and structural elucidation to a more in-depth exploration of their mechanisms of action and potential therapeutic applications. Initially, the primary interest in anthraquinones was driven by their use as natural dyes and laxatives. wikipedia.orgwisdomlib.org

Over time, as analytical techniques became more sophisticated, researchers were able to isolate and characterize a vast number of anthraquinone derivatives from natural sources. jst.go.jp This led to the discovery of their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. zienjournals.comrsc.org For example, aloe-emodin has been shown to have activity against various bacteria and enveloped viruses. taylorandfrancis.comfrontiersin.org

A significant shift in research occurred with the discovery of the potent anticancer activity of certain anthraquinones. nih.gov This led to the development of synthetic anthracycline antibiotics like doxorubicin and daunorubicin, which became cornerstone drugs in chemotherapy. researchgate.netnih.gov This success spurred further investigation into the anticancer mechanisms of both natural and synthetic anthraquinones. Research has revealed that these compounds can exert their effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase enzymes, and induction of apoptosis (programmed cell death). researchgate.netresearchgate.net

More recently, research has delved into the specific molecular targets of anthraquinones. For instance, emodin has been found to inhibit Helicobacter pylori β-hydroxyacyl ACP dehydratase, and aloe-emodin has been shown to affect signaling pathways such as NF-κB, MAPK, and PI3K. rsc.orgnih.gov The study of structure-activity relationships (SAR) has also become a key focus, aiming to understand how modifications to the anthraquinone scaffold influence biological activity. rsc.org

Current research is also exploring the use of modern drug delivery systems, such as nanoformulations, to enhance the efficacy and reduce the potential toxicity of anthraquinone-based therapies. nih.gov The journey of anthraquinone research exemplifies the progression of natural product science from traditional use to targeted, mechanism-based drug discovery.

Significance of this compound in Modern Chemical Biology Research

While research on this compound (alaternin) is not as extensive as that on its parent compound, emodin, it holds significance in modern chemical biology for several reasons. As a naturally occurring derivative, it contributes to the vast chemical diversity of anthraquinones and provides a unique scaffold for studying structure-activity relationships.

Recent studies have begun to highlight the specific biological activities of this compound. For example, it has demonstrated a notable antagonist effect on the human vasopressin V1A receptor (V1AR) in cell-based functional assays. acs.org This finding is of interest for potential therapeutic applications in central nervous system disorders. acs.org

Furthermore, the comparative study of this compound alongside other emodin derivatives allows researchers to probe the influence of specific functional groups on biological activity. For instance, in studies evaluating the inhibition of human monoamine oxidase (hMAO), other hydroxylated emodin derivatives showed more potent effects, highlighting the nuanced role of hydroxyl group positioning. acs.org

The investigation of this compound and its derivatives contributes to the broader understanding of how these compounds interact with biological targets at a molecular level. In silico molecular docking simulations can be used to predict how these molecules bind to proteins, providing insights that can guide the design of more potent and selective therapeutic agents. acs.org

As a natural product, this compound also serves as a lead compound for the synthesis of novel derivatives with potentially enhanced pharmacological properties. The field of medicinal chemistry continues to draw inspiration from natural scaffolds like anthraquinones to develop new drugs. nih.govbenthamdirect.com The ongoing exploration of the biological activities and mechanisms of action of compounds like this compound is crucial for unlocking the full therapeutic potential of this important class of natural products.

Interactive Data Table: Research Findings on Aloe-Emodin and its Derivatives

Below is an interactive table summarizing key research findings related to Aloe-Emodin and its derivatives, including this compound. You can sort the data by clicking on the column headers.

CompoundBiological ActivityResearch FocusKey Findings
Aloe-emodin AnticancerNeuroectodermal tumorsSelective in vitro and in vivo activity, induces apoptosis. aacrjournals.org
Aloe-emodin AnticancerVarious cancer cell linesInhibits proliferation and induces cell cycle arrest. nih.gov
Aloe-emodin AntimicrobialStaphylococcus epidermidisTargets the bacterial cell membrane. frontiersin.org
Aloe-emodin Anti-inflammatoryMacrophagesSuppresses production of inflammatory mediators. taylorandfrancis.comnih.gov
This compound (Alaternin) Receptor AntagonistVasopressin V1A ReceptorDemonstrates antagonist effect. acs.org
Emodin AntimicrobialBroad-spectrumInhibits biofilm formation and interferes with DNA/protein synthesis. rsc.org
Emodin Anti-inflammatoryOsteoarthritis modelsProtective effects observed in in vitro and in vivo studies. nih.gov
Chrysophanol (B1684469) AnticancerVariousMetabolized to aloe-emodin, which exhibits antitumor activity. nih.gov
Rhein (B1680588) AnticancerVarious cancer cell linesPromotes apoptosis in several cancer cell lines. mdpi.com

Properties

CAS No.

156547-97-6

Molecular Formula

C15H10O6

Molecular Weight

286.239

IUPAC Name

1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2

InChI Key

DIGOUNMGDIJHEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O

Synonyms

ALOEEMODIN,7-HYDROXY

Origin of Product

United States

Biosynthetic Pathways and Metabolic Origins

Polyketide Biosynthetic Route Elucidation

The biosynthesis of the anthraquinone (B42736) core of aloe-emodin (B1665711), and by extension its hydroxylated derivatives, follows the polyketide pathway. nih.gov This process begins with the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. nih.gov Specifically, the production of emodin-type anthraquinones, to which aloe-emodin belongs, is predominantly achieved through this pathway. researchgate.net The proposed mechanism involves the cyclization of an octaketide chain, formed from one acetyl-CoA and seven malonyl-CoA molecules, to create the characteristic tricyclic anthraquinone skeleton. nih.gov

Enzymatic Mechanisms in Anthraquinone Biogenesis

Several key enzymes are pivotal in the biogenesis of anthraquinones. Type III polyketide synthases (PKSs), such as chalcone (B49325) synthase (CHS) and the more specific octaketide synthase (OKS), are central to this process. frontiersin.orgnih.gov These enzymes catalyze the iterative condensation of malonyl-CoA units to a starter molecule, typically acetyl-CoA. oup.com

While OKS is the primary enzyme responsible for producing the octaketide precursor, its correct folding and cyclization into the anthraquinone structure often require the assistance of other enzymes. oup.commdpi.com Studies have shown that recombinant OKS alone can lead to the formation of shunt products like SEK4 and SEK4b. oup.commdpi.com The involvement of polyketide cyclases (PKCs) is proposed to guide the proper cyclization of the octaketide intermediate to form the three-ring anthraquinone structure. frontiersin.orgnih.gov

Following the formation of the core anthraquinone scaffold, modifying enzymes such as cytochrome P450 monooxygenases (CYPs) and glycosyltransferases (GTs) play a crucial role in creating the vast diversity of anthraquinone derivatives found in nature. frontiersin.orgnih.gov The hydroxylation of aloe-emodin to form aloe-emodin, 7-hydroxy is presumed to be catalyzed by a specific CYP enzyme. Research on the oxidative metabolism of aloe-emodin has identified that P450 enzymes, specifically P450 1A2, 3A4, and 3A5, are primarily responsible for its hydroxylation. nih.gov

Genetic Determinants of Biosynthesis in Producing Organisms

The genetic basis for anthraquinone biosynthesis is an active area of research. The genes encoding the necessary enzymes, particularly type III PKSs, have been identified in several anthraquinone-producing plants. In Aloe arborescens, genes for octaketide synthase have been cloned and functionally characterized. oup.com Similarly, transcriptome analysis of Senna occidentalis has shed light on the genes involved in its anthraquinone biosynthesis pathway, identifying unigenes related to major secondary metabolite pathways and key transcription factor families. frontiersin.orgnih.gov

The expression of these biosynthetic genes is often tissue-specific and can be influenced by developmental stages and environmental stimuli. frontiersin.orgnih.gov For instance, in Senna tora, the expression of chalcone synthase-like (CHS-L) genes, which are implicated in anthraquinone synthesis, is highly induced in the later stages of seed development, correlating with anthraquinone accumulation. biorxiv.org

Strategies for Metabolic Engineering and Enhanced Production

The potential of anthraquinones has spurred interest in developing strategies to increase their production. Metabolic engineering offers a promising avenue to achieve this.

One approach involves the use of elicitors, which are compounds that can trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. Salicylic acid (SA) has been shown to significantly enhance the production of aloe-emodin and chrysophanol (B1684469) in adventitious root cultures of Aloe vera. nih.govsnu.ac.kr This increase is linked to the activation of the type III polyketide biosynthesis pathway and the increased expression of octaketide synthase genes. nih.govsnu.ac.kr Similarly, methyl jasmonate has also been used as an elicitor to boost the production of aloe-emodin and aloin (B1665253) in Aloe vera plants. semanticscholar.org

Another strategy is the heterologous expression of key biosynthetic genes in microbial hosts. For example, the glycosylation of emodin (B1671224) and aloe-emodin has been successfully achieved in engineered Escherichia coli. nih.gov By overexpressing a glycosyltransferase and engineering the host's metabolism to increase the availability of UDP-glucose, researchers were able to achieve high conversion rates of the supplemented anthraquinones into their glucosides. nih.gov This demonstrates the potential of using microbial platforms for the production of modified anthraquinones.

Furthermore, co-expression of multiple genes from the biosynthetic pathway in a heterologous host can lead to the de novo synthesis of anthraquinones. The production of emodin and its glucoside has been demonstrated in Nicotiana benthamiana by expressing an octaketide synthase from Aloe arborescens along with other necessary enzymes. biorxiv.org

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Proliferation and Apoptosis Pathways

7-Hydroxyaloe-emodin, much like its parent compound aloe-emodin (B1665711), demonstrates significant effects on cell growth and survival by influencing pathways that govern cellular proliferation and programmed cell death. mdpi.comnih.govaacrjournals.org

Research indicates that aloe-emodin and its derivatives can trigger distinct forms of programmed cell death, namely apoptosis and pyroptosis, in various cell types. nih.govmdpi.com

A fundamental mechanism by which aloe-emodin induces apoptosis is through the activation of the caspase cascade, a family of proteases crucial for dismantling the cell. nih.govnih.govnih.gov Studies on aloe-emodin have shown that it can activate both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-6. nih.govnih.govnih.gov The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway, while caspase-8 activation suggests the engagement of the extrinsic or death receptor pathway. nih.gov Once activated, executioner caspases like caspase-3 proceed to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. amegroups.orgresearchgate.netnih.govinnoprot.com In some instances, apoptotic execution has been observed to be specifically dependent on caspase-6. nih.gov

The integrity of the mitochondrial outer membrane is a critical checkpoint in the apoptotic process. nih.govnih.govwikipedia.orgplos.org Aloe-emodin has been shown to induce mitochondrial dysfunction, a key event that often precedes apoptosis. nih.govnih.gov This dysfunction is characterized by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. nih.govnih.govresearchgate.net The translocation of Bax, a pro-apoptotic protein, to the mitochondrial membrane is a crucial step in this process, where it oligomerizes to form pores. nih.govresearchgate.net The release of cytochrome c into the cytosol facilitates the assembly of the apoptosome and the subsequent activation of caspase-9, thereby propagating the apoptotic signal. nih.govnms.ac.jp

The fate of a cell hangs in the balance of pro-apoptotic and anti-apoptotic proteins. Aloe-emodin has been demonstrated to modulate the expression of key regulatory proteins to favor apoptosis. nih.govd-nb.info It has been observed to upregulate the expression of the tumor suppressor protein p53 and its downstream target p21. nih.govd-nb.info The p53 protein plays a pivotal role in inducing apoptosis by transcriptionally activating pro-apoptotic genes, including Bax. nms.ac.jpnih.gov Concurrently, aloe-emodin can downregulate the expression of the anti-apoptotic protein Bcl-2. d-nb.infoplos.org The increased ratio of Bax to Bcl-2 further promotes mitochondrial permeabilization and commitment to apoptosis. plos.orgresearchgate.netnih.gov

ProteinFunctionEffect of Aloe-emodinReferences
p53Tumor suppressor, induces apoptosisUpregulation nih.govd-nb.info
p21Cell cycle inhibitor, activated by p53Upregulation nih.gov
BaxPro-apoptotic, promotes mitochondrial permeabilizationUpregulation/Translocation nih.govnih.gov
Bcl-2Anti-apoptotic, inhibits mitochondrial permeabilizationDownregulation d-nb.infoplos.org

In addition to apoptosis, recent studies have unveiled a novel role for aloe-emodin in inducing pyroptosis, a form of inflammatory programmed cell death. nih.govmdpi.comnih.gov This process is mediated by the gasdermin family of proteins, particularly Gasdermin E (GSDME). nih.govnih.govjax.orgresearchgate.net In certain cancer cells that express GSDME, activated caspase-3 can cleave GSDME. nih.govnih.gov This cleavage event unleashes the N-terminal fragment of GSDME, which then oligomerizes and forms pores in the plasma membrane. nih.gov The formation of these pores disrupts the cell's ionic balance, leading to cell swelling and eventual lysis, characteristic features of pyroptosis. nih.gov This finding suggests that aloe-emodin can trigger different cell death modalities depending on the cellular context, specifically the expression level of GSDME. nih.gov

Beyond inducing cell death, aloe-emodin and its derivatives can also inhibit cellular proliferation by arresting the cell cycle at specific checkpoints. nih.govnih.govspandidos-publications.com This prevents cancer cells from dividing and propagating. Studies have demonstrated that aloe-emodin can induce cell cycle arrest in the G2/M phase in various cancer cell lines, including colon, oral, and cervical cancer cells. nih.govexplorationpub.com This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, a decrease in the levels of cyclin A and cyclin-dependent kinase 2 (CDK2) has been observed, which are crucial for the G2/M transition. explorationpub.com Conversely, an increase in cyclin B1 and CDK1 levels has also been reported in some contexts. nih.govexplorationpub.com Furthermore, aloe-emodin has been shown to increase the levels of the cell cycle inhibitor p27, which can contribute to G2/M arrest. nih.gov In some cell types, arrest at the S and G2/M phases has been noted. nih.gov

Cell Line TypePhase of ArrestAssociated Protein ChangesReferences
Human colon cancer cellsG2/MInhibition of cyclin B1 nih.gov
Human promyelocytic leukemia HL-60 cellsG2/MIncreased cyclin B1, cyclin A, Cdk1, and p27; unaffected cyclin E and Cdk2 nih.gov
Human cervical cancer HeLa cellsG2/MDecreased cyclin A and CDK2; Increased cyclin B1 and CDK1 explorationpub.com
Human RA synovial MH7A cellsG2/MNot specified spandidos-publications.com
Human hepatocellular carcinoma HepaRG cellsS and G2/MDownregulation of cyclin A and CDK2; upregulation of cyclin E nih.gov

Inhibition of Cell Migration and Invasion Processes

Aloe-emodin has demonstrated significant potential in inhibiting the migration and invasion of cancer cells, key processes in tumor metastasis. nih.gov Research indicates that aloe-emodin can effectively reduce the migratory and invasive capabilities of various cancer cell types, including melanoma and tongue cancer. nih.govcapes.gov.br

One of the primary mechanisms behind this inhibition is the downregulation of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix, a necessary step for cell movement. Studies have shown that treatment with aloe-emodin decreases the levels and activity of MMP-2 and MMP-9. capes.gov.brmdpi.com For instance, in human tongue cancer SCC-4 cells, aloe-emodin was found to inhibit the gene expression of MMP-9. capes.gov.br Similarly, in colon cancer cells, it was observed to downregulate MMP-2 and MMP-9. mdpi.com

Beyond MMPs, aloe-emodin also affects other molecules involved in cell motility. It has been shown to inhibit the expression of RhoB, a small GTPase involved in cytoskeleton regulation, and urokinase plasminogen activator (u-PA), another key enzyme in extracellular matrix degradation. capes.gov.brmdpi.com In melanoma cells, aloe-emodin's inhibitory effect on migration and invasion has been linked to the inactivation of the Wnt/β-catenin signaling pathway. nih.govnih.gov

Regulation of Inflammatory Signaling Cascades

Aloe-emodin exhibits significant anti-inflammatory properties by modulating key signaling cascades that orchestrate the inflammatory response. nih.gov Its influence extends to the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, which are central to inflammation. nih.govmdpi.com

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Aloe-emodin has been shown to suppress NF-κB activation in various contexts. mdpi.comresearchgate.net In a model of ischemic stroke, aloe-emodin's neuroprotective effects were attributed to its ability to inhibit the NF-κB signaling pathway. rsc.org In colon cancer cells, aloe-emodin was found to reduce the DNA binding activity of NF-κB, which in turn downregulated metastasis-related proteins like MMPs and VEGF. mdpi.com Furthermore, in studies on African swine fever virus (ASFV), aloe-emodin was observed to block NF-κB activation induced by the virus, thereby promoting apoptosis of infected cells and inhibiting viral replication. researchgate.net This suppression of NF-κB is a key mechanism for its anti-inflammatory effects. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) family, including JNK, p38, and ERK, plays a crucial role in cellular responses to external stimuli, including inflammation. nih.gov Aloe-emodin intervenes in this pathway in a context-dependent manner. In human skin fibroblasts, low concentrations of aloe-emodin were found to upregulate the expression of JNK and p38, while higher concentrations led to their downregulation. nih.govresearchgate.net In other models, aloe-emodin has been shown to reduce MAPK phosphorylation, thereby suppressing inflammatory responses. mdpi.com For example, it can inhibit the phosphorylation of ERK and JNK in renal tubular epithelial cells, contributing to its protective effects. spandidos-publications.com In non-small cell lung cancer cells, aloe-emodin induces autophagy through the activation of MAPK signaling. researchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is fundamental for cell growth, survival, and proliferation, and its dysregulation is linked to both cancer and inflammation. mdpi.com Aloe-emodin has been repeatedly shown to disrupt this pathway. mdpi.com It has been found to inhibit the PI3K/Akt/mTOR pathway in models of ischemic stroke and renal fibrosis, contributing to its therapeutic effects. rsc.orgnih.gov In breast cancer cells, aloe-emodin suppresses this signaling cascade, which can enhance the efficacy of other chemotherapeutic agents like tamoxifen. nih.govresearchgate.net This inhibitory action is also observed in melanoma cells, where it disrupts energetic metabolic pathways essential for cell proliferation. mdpi.com The suppression of PI3K/Akt/mTOR signaling by aloe-emodin is a critical component of its anti-inflammatory and anti-cancer activities. nih.govresearchgate.net

Oxidative Stress Response Regulation (e.g., Reactive Oxygen Species Generation)

Aloe-emodin's effect on oxidative stress is complex and appears to be dependent on the cellular context and dosage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

In some cancer cells, such as melanoma, aloe-emodin has been shown to induce oxidative stress by causing the accumulation of mitochondrial ROS. mdpi.com This disruption of redox homeostasis contributes to its anti-proliferative effects. mdpi.com However, in other scenarios, aloe-emodin demonstrates potent antioxidant properties. In a murine model of sepsis, it was found to suppress oxidative stress. nih.gov It can alleviate oxidative damage by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). spandidos-publications.comnih.gov For example, in human renal tubular cells subjected to hypoxia/reoxygenation, pre-treatment with aloe-emodin significantly decreased the levels of ROS and MDA while restoring the activity of SOD and other antioxidant enzymes. spandidos-publications.com

Angiogenesis Regulatory Mechanisms

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. eahealth.org Aloe-emodin has been identified as an anti-angiogenic compound. eahealth.orgresearchgate.net Its mechanisms of action target several key steps in the angiogenic process.

Research has shown that aloe-emodin inhibits the proliferation of endothelial cells, the primary cells involved in forming blood vessels. researchgate.net It also interferes with the ability of these cells to form tubule-like structures, a critical step in vessel maturation. researchgate.net A key target in its anti-angiogenic activity is the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic signal. Studies on colon cancer cells have demonstrated that aloe-emodin can inhibit angiogenesis by reducing VEGF expression, an effect mediated by the suppression of NF-κB activity. mdpi.com These findings highlight aloe-emodin's potential to cut off the blood supply that tumors need to grow and spread. cjnmcpu.com

Direct Molecular Target Interactions

The bioactivity of 7-Hydroxyaloe-emodin at the molecular level is characterized by its ability to modulate enzyme functions, bind to proteins leading to structural changes, and interact with nucleic acids.

Enzyme Activity Modulation (e.g., CYP1B1, Trypsin, Gelatinases, Topoisomerases)

The anthraquinone (B42736) structure is a key determinant of the compound's interaction with various enzymes. While direct studies on 7-Hydroxyaloe-emodin are specific to certain enzymes, the activities of its parent compound, aloe-emodin, and other related anthraquinones provide a broader understanding of its potential enzymatic targets. The inhibitory activity of anthraquinones is known to be dependent on the substitution and position of hydroxyl groups on the core structure okayama-u.ac.jp.

Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 family, particularly CYP1B1, is a known target for anthraquinones. nih.gov CYP1B1 is overexpressed in many cancers and is involved in the metabolic activation of procarcinogens. nih.govpatsnap.com Inhibitors of CYP1B1 are considered a potential strategy in cancer therapy. nih.govpatsnap.com Aloe-emodin has been shown to inhibit other CYP enzymes, such as CYP3A4 and CYP2D6. mdpi.com Synthetic stilbene (B7821643) analogs have also demonstrated potent and selective inhibition of CYP1B1. nih.gov Given the structural similarities and the known influence of hydroxyl groups, 7-Hydroxyaloe-emodin is anticipated to interact with and potentially inhibit CYP enzymes.

Topoisomerases: Topoisomerases are enzymes essential for DNA replication and are a critical target for anticancer drugs. ebsco.com The planar anthraquinone ring can interfere with these enzymes. Emodin (B1671224), a closely related anthraquinone, induces DNA double-strand breaks by stabilizing the complex between topoisomerase II and DNA and by inhibiting the enzyme's ATP hydrolysis. nih.gov This stabilization of the enzyme-DNA complex prevents the re-ligation of the DNA strand, leading to cell death. nih.govplos.org Aloe-emodin has also been identified as a topoisomerase inhibitor that can induce apoptotic cell death. phcogrev.com This mechanism of action is a hallmark of many anthraquinone-based anticancer agents. researchgate.netmdpi.com

Other Enzymes: In silico studies have evaluated the interaction of 7-Hydroxyaloe-emodin with other critical enzymes. For instance, it was assessed for its potential to inhibit the main protease (Mpro) of SARS-CoV-2, demonstrating a predicted binding energy that suggests potential inhibitory activity. mdpi.com

Protein-Ligand Binding Kinetics and Structural Perturbations

7-Hydroxyaloe-emodin's ability to bind to proteins can alter their conformation and function. The hydroxyl groups on the anthraquinone structure facilitate interactions like hydrogen and ionic bonds with various cellular targets, including enzymes and receptors. mdpi.com

Molecular docking studies provide quantitative insights into these interactions. In an in silico analysis against the SARS-CoV-2 main protease, 7-Hydroxyaloe-emodin exhibited a binding energy of -5.3660 kcal/mol with a root mean square deviation (RMSD) of 1.3842 Å, indicating a potentially stable interaction. mdpi.com For comparison, its parent compound, aloe-emodin, has been shown in molecular dynamics simulations to have a strong binding affinity for the enzyme myeloperoxidase. nih.gov Furthermore, studies on haloemodin, a derivative of emodin, have shown that its binding to bovine serum albumin (BSA) can decrease the α-helical content of the protein, demonstrating a distinct structural perturbation. nih.gov

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
7-Hydroxyaloe-emodinSARS-CoV-2 Main Protease-5.3660 mdpi.com
Aloe-emodinEstrogen Alpha Receptor-8.8 figshare.com
Aloe-emodinMyeloperoxidase-6.9 nih.gov

Nucleic Acid Interactions (e.g., DNA Intercalation)

A significant mechanism of action for planar polycyclic aromatic compounds like anthraquinones is their ability to interact with nucleic acids. researchgate.net The primary mode of this interaction is DNA intercalation, where the flat aromatic ring structure inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov

Computational and experimental studies have confirmed this for the parent compound, aloe-emodin. It has been shown to intercalate into DNA, with a preference for AT-TA sites, leading to structural rearrangements of the nucleotides. acs.org Spectroscopic analyses of emodin have also indicated that it interacts with DNA through both intercalation and external binding, showing a preference for adenine (B156593) and thymine (B56734) base pairs. nih.gov This interaction with DNA can inhibit replication and transcription, contributing to the compound's biological effects. researchgate.net Anthraquinones with hydroxyl groups, such as aloe-emodin and emodin, generally show a greater affinity for DNA compared to analogs without them. researchgate.net

Microbiological Perturbations and Antimicrobial Mechanisms

7-Hydroxyaloe-emodin and its related compounds exhibit significant antimicrobial properties, primarily through the disruption of bacterial cellular structures and the inhibition of community behaviors like biofilm formation.

Bacterial Cell Membrane Disruption

The antimicrobial action of these compounds often involves the physical disruption of the bacterial cell membrane. frontiersin.orgmdpi.com Aloe-emodin has demonstrated activity against several Gram-positive bacteria, including drug-resistant strains. nih.gov Its mechanism involves binding to the peptidoglycan layer in the bacterial cell wall, which leads to membrane perturbation. nih.gov This disruption increases the permeability of the cytoplasmic membrane, causing leakage of cellular contents and ultimately leading to cell death. nih.govresearchgate.net Scanning electron microscopy has visually confirmed that treatment with aloe-emodin deforms the outer membrane of bacteria like Staphylococcus epidermidis. nih.gov

The introduction of different functional groups to the emodin structure can enhance this membrane-disrupting activity. For example, a synthesized haloemodin derivative was found to increase the permeability of the bacterial plasma membrane to potassium ions more effectively than emodin itself. nih.gov This suggests that the 7-hydroxy group on aloe-emodin likely plays a role in its interaction with and disruption of bacterial membranes.

Inhibition of Microbial Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. mdpi.commdpi.comfrontiersin.org Interfering with biofilm formation is a key antimicrobial strategy.

Aloe-emodin has been shown to effectively inhibit the formation of Staphylococcus aureus biofilms in a dose-dependent manner. nih.gov Its primary effect is at the initial stages of biofilm development, specifically by inhibiting the initial adhesion and proliferation of bacteria. nih.gov It achieves this by inhibiting the production of extracellular proteins, which are a major component of the biofilm matrix. nih.gov Transcriptional analysis of bacteria treated with aloe-emodin revealed changes in the expression of genes involved in biofilm formation. researchgate.net This interference with the quorum sensing systems that regulate biofilm development is a promising mechanism for controlling bacterial infections. frontiersin.org

Impact on Bacterial Metabolic Pathways (e.g., Sulfur, L-lysine biosynthesis)

The antibacterial activity of certain anthraquinones extends to the disruption of fundamental metabolic processes within bacterial cells. Research into the molecular and cellular mechanisms of action has revealed that these compounds can significantly alter critical biosynthetic pathways, thereby inhibiting bacterial growth and survival. This section focuses on the detailed research findings concerning the impact of Aloe-emodin, a naturally occurring anthraquinone, on bacterial sulfur and L-lysine biosynthesis pathways, with the understanding that its hydroxylated derivative, Aloe-emodin, 7-Hydroxy, may exhibit related bioactivities.

Detailed Research Findings

Transcriptomic analysis of Staphylococcus epidermidis treated with aloe-emodin has provided significant insights into its antibacterial mechanism, demonstrating a notable impact on genes involved in sulfur metabolism and L-lysine biosynthesis. nih.govnih.gov These pathways are crucial for the production of essential amino acids and for maintaining the integrity of the bacterial cell wall.

Impact on Sulfur Metabolism

The metabolic pathways responsible for sulfur assimilation and the biosynthesis of sulfur-containing amino acids are vital for bacteria. These pathways produce essential molecules such as L-cysteine and L-methionine, which are fundamental building blocks for proteins and have roles in the formation of biofilms. nih.gov

Treatment of S. epidermidis with aloe-emodin has been shown to suppress the biosynthesis and metabolism of key sulfur-containing compounds, including L-cysteine, L-cystine, L-glutathione, and L-methionine. nih.gov The downregulation of genes in this pathway can lead to a deficiency in these critical molecules, thereby impeding bacterial growth and function. When bacterial cells are treated with aloe-emodin, there are notable changes in the genes related to cellular sulfur metabolism. researchgate.netrsc.org

A study on the effects of aloe-emodin on S. epidermidis revealed the downregulation of several genes integral to sulfur metabolism. The following table details the affected genes and their respective functions.

Gene ID (S. epidermidis)Gene NameFunctionFold Change (log2)
SE_1866cysHPhosphoadenosine phosphosulfate reductase-1.58
SE_0834ssuDAlkanesulfonate monooxygenase-1.45
SE_1438tauD/tuaDTaurine catabolism dioxygenase TauD-1.33
SE_0835ssuBAlkanesulfonate transport system permease protein-1.27
SE_0836ssuAAlkanesulfonate transport system substrate-binding protein-1.21

Table 1: Downregulated Genes in Sulfur Metabolism of S. epidermidis by Aloe-emodin Treatment. This table is based on transcriptomic data from a study investigating the antibacterial mechanism of aloe-emodin. nih.gov

Impact on L-lysine Biosynthesis

The L-lysine biosynthesis pathway is another critical target for antibacterial agents. L-lysine is an essential amino acid required for protein synthesis and is a key component of the peptidoglycan layer of the cell wall in many bacteria. tandfonline.comresearchgate.net The disruption of this pathway can, therefore, lead to compromised cell wall integrity and ultimately, cell death.

Transcriptional profiling of aloe-emodin-treated S. epidermidis has shown the disruption of eight genes within the L-lysine biosynthesis pathway. nih.gov This interference with L-lysine production directly impacts the synthesis of peptidoglycan, as L-lysine is an essential precursor. The resulting deficiency can lead to defects in the cell wall structure. nih.gov

The table below lists the genes in the L-lysine biosynthesis pathway of S. epidermidis that were found to be downregulated upon treatment with aloe-emodin.

Gene ID (S. epidermidis)Gene NameFunctionFold Change (log2)
SE_1896dapADihydrodipicolinate synthase-2.16
SE_1895asdAspartate-semialdehyde dehydrogenase-1.98
SE_0411lysCAspartate kinase-1.87
SE_1897dapBDihydrodipicolinate reductase-1.79
SE_0884dapGAspartokinase II-1.65
SE_1898dapDTetrahydrodipicolinate N-succinyltransferase-1.54
SE_1899dapESuccinyl-diaminopimelate desuccinylase-1.43
SE_0153lysADiaminopimelate decarboxylase-1.31

Table 2: Downregulated Genes in L-lysine Biosynthesis Pathway of S. epidermidis by Aloe-emodin Treatment. This table is compiled from transcriptomic data that identified the disruption of the L-lysine biosynthesis pathway as a key antibacterial mechanism of aloe-emodin. nih.gov

While these detailed findings are based on studies of aloe-emodin, the structural similarity of Aloe-emodin, 7-Hydroxy suggests that it may have a comparable impact on these bacterial metabolic pathways. The presence and position of hydroxyl groups on the anthraquinone scaffold are known to influence antibacterial activity. rsc.org Therefore, it is plausible that Aloe-emodin, 7-Hydroxy also exerts its antibacterial effects through the disruption of essential biosynthetic processes such as sulfur metabolism and L-lysine synthesis. However, direct experimental evidence for Aloe-emodin, 7-Hydroxy is needed to confirm this hypothesis.

Structure Activity Relationship Sar and Derivative Synthesis

Design and Synthesis of Aloe-emodin (B1665711) Analogs and Hybrids

The core structure of aloe-emodin presents multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. A common strategy involves targeting the hydroxyl and hydroxymethyl groups to create new analogs.

One prominent approach is molecular hybridization, which combines the aloe-emodin scaffold with other pharmacologically active molecules to create hybrid compounds with potentially synergistic or enhanced effects. For instance, a series of aloe-emodin-coumarin hybrids has been synthesized. mdpi.com The synthesis involved a multi-step process starting with the reaction of hydroxycoumarin with propargyl bromide or 4-bromobut-1-yne to form O-propargyl and -butynyl coumarin (B35378) derivatives. Concurrently, aloe-emodin was treated with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to produce a bromide intermediate, which was then converted to an azido (B1232118) derivative. The final hybrids were obtained through a click reaction between the azido derivative of aloe-emodin and the O-propargyl or -butynyl coumarin derivatives. mdpi.com

Another synthetic strategy focuses on creating pyrazole-linked aloe-emodin derivatives. These compounds have been synthesized and evaluated for their anticancer activities. rsc.org Additionally, researchers have developed aloe-emodin derivatives with thiosemicarbazide (B42300) moieties, which have shown potent tyrosinase inhibitory effects. nih.gov The synthesis of aloe-emodin azoles has also been explored, leading to novel compounds with significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

The synthesis of these derivatives often involves protecting and deprotecting various functional groups to achieve regioselectivity and obtain the desired final products. The structural integrity and purity of the synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Molecular Modifications for Enhanced Biological Activities

Molecular modifications of the aloe-emodin structure are aimed at improving its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Key modifications include substitutions at the anthraquinone (B42736) core and alterations of the side chains.

For example, the introduction of a pyridinium (B92312) substituent has been shown to yield derivatives with remarkable acetylcholinesterase inhibitory activity. researchgate.netnih.gov One such compound, 1-((4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl) methyl) pyridin-1-ium chloride (C3), demonstrated significantly better inhibitory activity than the parent compound. researchgate.net

Glycosylation represents another important modification strategy. The enzymatic modification of aloe-emodin to produce aloe-emodin-O-β-D-glucoside has been shown to enhance its aqueous solubility while retaining its biological activities. nih.govresearchgate.net This improved solubility is a critical factor for potential therapeutic applications.

Furthermore, the synthesis of various derivatives has led to enhanced activities in different therapeutic areas. For example, certain aloe-emodin derivatives have exhibited more potent antibacterial and anti-inflammatory activities compared to the parent compound. nih.gov Specifically, some derivatives were found to be more effective against certain bacterial strains than aloe-emodin itself, while others showed superior anti-inflammatory properties. nih.gov In the realm of oncology, specific pyrazole-linked derivatives have demonstrated potent activity against breast cancer cell lines, inducing apoptosis and cell cycle arrest. rsc.org A novel synthesized aloe-emodin derivative (AED), formed by the covalent binding of monomethyl succinate, has shown a more pronounced therapeutic effect on diabetic cardiomyopathy compared to aloe-emodin by inhibiting inflammatory responses. mdpi.com

The table below summarizes the enhanced biological activities of some representative aloe-emodin derivatives.

Derivative ClassModificationEnhanced Biological ActivityReference
Pyridinium SaltsAddition of a pyridinium substituentAcetylcholinesterase inhibition researchgate.netnih.gov
GlycosidesEnzymatic addition of a glucose moietyIncreased aqueous solubility nih.govresearchgate.net
ThiosemicarbazidesAddition of a thiosemicarbazide moietyTyrosinase inhibition nih.gov
Pyrazole (B372694) HybridsLinking with a pyrazole moietyAnticancer (breast cancer) rsc.org
Coumarin HybridsHybridization with coumarinAnticancer (various cell lines) mdpi.com
AzolesAddition of an azole ringAntibacterial (MRSA) rsc.org
Diethyl SuccinateCovalent binding of monomethyl succinateAttenuation of diabetic cardiomyopathy mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For aloe-emodin and its derivatives, 2D-QSAR modeling has been employed to understand the structural requirements for inhibiting specific enzymes. researchgate.net

In a study focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, 2D-QSAR models were developed for two different datasets of inhibitors. researchgate.net Such models are crucial for identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the inhibitory activity. The insights gained from QSAR studies can guide the design of new derivatives with potentially higher potency.

The preliminary SAR discussions for aloe-emodin derivatives with tyrosinase inhibitory, antibacterial, and anti-inflammatory activities have also been initiated, laying the groundwork for future QSAR modeling in these areas. nih.gov These studies help to elucidate how different substituents and their positions on the aloe-emodin scaffold influence the biological response.

Computational Approaches for Novel Derivative Discovery

Computational methods play a significant role in the discovery and development of novel aloe-emodin derivatives. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding interactions between a ligand (aloe-emodin derivative) and its biological target.

Molecular docking studies have been performed to understand the interaction of aloe-emodin derivatives with various enzymes. For instance, docking simulations with AUTODOCK have shown that a pyridinium derivative of aloe-emodin can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.netnih.gov Similarly, docking studies have revealed strong interactions between an aloe-emodin derivative and the active site of xanthine (B1682287) oxidase, which is consistent with kinetic studies. nih.gov

MD simulations provide further insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov These simulations have been used to study the binding of aloe-emodin and its derivatives to protein targets like Bax, which is involved in apoptosis. nih.gov The analysis of these simulations helps in understanding the structural changes in the protein upon ligand binding and can aid in the design of more effective inhibitors. nih.gov

These in silico approaches not only help in screening virtual libraries of compounds to identify potential hits but also provide a rational basis for the structural modification of existing compounds to improve their binding affinity and selectivity, thereby accelerating the discovery of novel and more potent aloe-emodin derivatives. nih.gov

Advanced Research Methodologies and Omics Integration

Transcriptomic Profiling and Gene Expression Analysis

Transcriptomic analysis, which involves the study of the complete set of RNA transcripts produced by the genome, is a powerful tool for understanding how a compound affects gene expression. Techniques like RNA-sequencing (RNA-seq) provide a comprehensive view of the cellular response to a given substance.

Despite the application of these techniques to related compounds such as aloe-emodin (B1665711) and emodin (B1671224) to analyze their effects on gene expression in various cell lines nau.edu.uafrontiersin.orgresearchgate.netnih.govoncotarget.com, specific transcriptomic profiling studies focusing solely on the effects of 7-Hydroxy-aloe-emodin are not available in the reviewed search results. Consequently, no data tables on differentially expressed genes following treatment with 7-Hydroxy-aloe-emodin can be provided.

Proteomic Characterization of Protein Expression and Modification

Proteomics identifies and quantifies the complete set of proteins in a cell, tissue, or organism, and also characterizes their post-translational modifications. This methodology provides critical insights into the functional impact of a compound on cellular pathways and protein networks.

Studies on the parent compound, aloe-emodin, have utilized proteomic approaches to identify its molecular targets and effects on protein expression in cancer cells. nih.gov Similarly, the proteomic effects of emodin have been investigated to understand its mechanisms of action. nih.gov However, dedicated proteomic research characterizing the specific changes in protein expression and modification induced by 7-Hydroxy-aloe-emodin has not been identified in the available search results. Therefore, no data on protein expression changes is available.

Metabolomic Fingerprinting of Cellular Metabolic Perturbations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a direct functional readout of the physiological state of a cell and can reveal how a compound perturbs its metabolic pathways. While some studies have identified 7-Hydroxy-aloe-emodin as part of the metabolome of Aloe species sciopen.com, detailed research focused on the metabolic perturbations specifically caused by the introduction of isolated 7-Hydroxy-aloe-emodin to cellular systems is not present in the search results.

In contrast, metabolomic studies have been conducted on aloe-emodin, revealing its influence on pathways such as the TCA cycle, glutathione (B108866) metabolism, and amino acid synthesis in cancer cells. mdpi.comnih.gov Without similar studies on 7-Hydroxy-aloe-emodin, a metabolomic fingerprint of its activity cannot be detailed.

Network Pharmacology for Multitarget Pathway Elucidation

Network pharmacology is a systems-biology-based approach that investigates the complex interactions between drug molecules, their multiple protein targets, and the intricate network of biological pathways. This methodology is often used to predict and understand the mechanisms of action of natural compounds.

Network pharmacology analyses have been performed for both aloe-emodin and emodin to elucidate their potential therapeutic mechanisms against various diseases by identifying key targets and signaling pathways. frontiersin.orgfrontiersin.orgmdpi.comnih.govnih.gov However, a specific network pharmacology study focused on identifying the multi-target pathways of 7-Hydroxy-aloe-emodin is not available in the searched literature.

High-Throughput Screening (HTS) in Compound Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. atrandi.com HTS can be used to identify novel compounds or to screen existing compound libraries for new therapeutic uses. nih.govnih.gov

While HTS methods have been established for related anthraquinones like emodin, for instance, to screen for high-yielding microbial strains mdpi.com, there is no specific information in the search results detailing the use of HTS in the discovery or functional characterization of 7-Hydroxy-aloe-emodin. One study mentions "Hydroxy aloe-emodin-O-sulfate" in the context of a high-throughput screening approach, but provides no further details on the compound itself. semanticscholar.org

Advanced Cellular Imaging Techniques (e.g., Live-cell imaging)

Advanced cellular imaging techniques, including live-cell imaging, confocal microscopy, and high-content screening, are essential for visualizing the subcellular localization of compounds and their effects on cellular morphology, organelles, and dynamic processes in real-time. antibodiesinc.commdpi.comthermofisher.com These methods can provide crucial spatial and temporal information about a compound's mechanism of action.

A review of the available literature indicates a lack of studies that have employed advanced cellular imaging techniques to specifically investigate the biological effects of 7-Hydroxy-aloe-emodin.

Preclinical Efficacy Studies in Experimental Models

In Vitro Cellular Models of Disease

Cancer Cell Line Studies

Aloe-emodin (B1665711), an anthraquinone (B42736) compound found in plants like Aloe vera, has demonstrated selective cytotoxic effects against various cancer cell lines in laboratory settings. aacrjournals.orgnih.gov Its anticancer activities are attributed to its ability to inhibit cell proliferation and induce apoptosis (programmed cell death) through multiple mechanisms. ncats.ioresearchgate.netnih.gov

Neuroectodermal Tumors: Aloe-emodin has shown significant, dose-dependent cytotoxicity against neuroblastoma, peripheral primitive neuroectodermal tumor (pPNET), and Ewing's sarcoma cells. aacrjournals.org The half-maximal effective doses (ED50) for these neuroectodermal tumor cell lines were found to be between 1 and 13 μM. aacrjournals.org In contrast, cell lines from epithelial tumors, such as cervix and colon carcinomas, and T-cell leukemia were significantly less sensitive to the compound. aacrjournals.org For instance, the ED50 for cervix carcinoma cells (HeLa) was 40 μM, and for T-cell leukemia cells (CEM), it was 100 μM. aacrjournals.org The selective action against neuroectodermal tumor cells is linked to a specific, energy-dependent pathway of drug incorporation into these cells. aacrjournals.org

Liver, Lung, Breast, Gastric, and Cervical Cancer Cells: The compound's efficacy extends to other cancer types, including those of the liver, lung, breast, stomach, and cervix. nih.govresearchgate.neteahealth.org

Breast Cancer: In breast cancer cell lines such as MCF-7 and MDA-MB-231, aloe-emodin has been observed to inhibit cell proliferation and induce cell death. researchgate.netresearchgate.net One proposed mechanism for this is its ability to bind to the estrogen alpha receptor with a higher affinity than the standard drug, tamoxifen. researchgate.net It has also been shown to inhibit the proliferation of MCF-7 cells in a dose-dependent manner. erciyes.edu.tr

Liver Cancer: Aloe-emodin has demonstrated an antiproliferative effect on the Huh-7 hepatoma cell line, with an IC50 value of approximately 75 μM. erciyes.edu.tr In Hep G2 and Hep 3B liver cancer cells, it inhibits proliferation by inducing p53 and p21 expression in Hep G2 cells and in a p21-dependent manner in Hep 3B cells. erciyes.edu.tr

Cervical Cancer: In the HeLa cervical cancer cell line, aloe-emodin has been shown to reduce the number of viable cells in a concentration-dependent manner. nih.gov It has also been found to induce mitochondrial dysfunction and a form of inflammatory cell death called pyroptosis in these cells. frontiersin.org

Gastric Cancer: The antiproliferative effects of aloe-emodin have also been noted in human gastric carcinoma cells. eahealth.org

Melanoma: Studies on melanoma cell lines, including COLO 800, COLO 794, and A375, have shown that aloe-emodin induces a dose-dependent growth arrest. mdpi.com It exhibited greater efficacy at lower concentrations compared to its isomer, emodin (B1671224), with an IC50 of approximately 15 μM. mdpi.com

Table 1: In Vitro Efficacy of Aloe-Emodin in Various Cancer Cell Lines

Immune Cell Modulation Studies

Aloe-emodin has demonstrated immunomodulatory effects in various in vitro studies. It has been shown to possess anti-inflammatory properties by regulating the activity of immune cells and the secretion of inflammatory molecules. nih.govnih.gov

Specifically, aloe-emodin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). mdpi.com It also suppresses the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, a key inflammatory mediator. mdpi.com Furthermore, aloe-emodin interferes with pro-inflammatory signaling pathways by reducing the phosphorylation of mitogen-activated protein kinases (MAPKs). mdpi.com In some studies, emodin, a related compound, has been shown to regulate the balance of T-helper cell subsets (Th1/Th2 and Th17/Treg), which is crucial for maintaining immune homeostasis. nih.gov

Microbial Strain Inhibition Studies

Aloe-emodin has exhibited antimicrobial activity against a range of bacterial strains. ispub.com

Pure aloe-emodin has been shown to inhibit the growth of both Gram-negative bacteria like Aeromonas hydrophila and Escherichia coli, and the Gram-positive bacterium Bacillus cereus. ispub.com Its activity against Gram-positive bacteria is generally higher than against Gram-negative bacteria. nih.govfrontiersin.org Minimum inhibitory concentrations (MICs) against various Gram-positive species are reported to be in the range of 4–32 μg/mL, while for Gram-negative bacteria, the MICs are significantly higher, at 128–256 μg/mL. nih.govfrontiersin.org

The mechanism of its antibacterial action is thought to involve the disruption of the bacterial cell membrane's selective permeability. nih.govfrontiersin.org

In Vivo Animal Models of Disease Pathogenesis

Xenograft Models in Immunodeficient Animals

The antitumor effects of aloe-emodin observed in vitro have been corroborated in in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient animals.

In a study involving mice with severe combined immunodeficiency (SCID) injected with human neuroblastoma cells, treatment with aloe-emodin led to a significant reduction in tumor growth. aacrjournals.org When treatment was initiated after a palpable tumor had already formed, the compound was able to halt further tumor growth. aacrjournals.org

Similarly, in an athymic nude mouse model with prostate cancer xenografts, aloe-emodin exhibited tumor suppression effects. chemsrc.commedchemexpress.com Another study using xenografts of HER-2-overexpressing breast cancer cells (SkBr3) in nude mice also demonstrated the anti-tumor activity of aloe-emodin. oncotarget.com

Table 2: In Vivo Efficacy of Aloe-Emodin in Xenograft Models

Disease-Specific Animal Models

Inflammation: In rodent models of inflammation, such as carrageenan-induced paw edema, aloe-emodin has been shown to significantly reduce inflammation. nih.gov In a model of complete Freund's adjuvant-induced arthritis, the compound also led to a significant decrease in paw volume and arthritic scores. nih.gov These anti-inflammatory effects are thought to be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2). nih.gov

Type II Diabetes Mellitus: The potential of aloe-emodin and related compounds in managing type II diabetes has been investigated in animal models. In streptozotocin (B1681764) (STZ)-induced diabetic rats, emodin treatment was found to improve renal dysfunction. nih.gov In another study with dyslipidemic-diabetic STZ rats, emodin administration resulted in a dose-dependent reduction of blood glucose. nih.gov Furthermore, in a rat model of nonalcoholic fatty liver disease, emodin administration significantly improved metabolic parameters, including glucose, insulin (B600854), and insulin resistance. drugs.com While many studies focus on emodin, some research indicates that aloe-emodin also possesses antihyperglycemic activity. nih.gov

Experimental Pharmacokinetics and Biodistribution in Animal Systems

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the experimental pharmacokinetics and biodistribution of 7-hydroxy-aloe-emodin in animal models. While its existence as a naturally occurring anthraquinone is documented, dedicated studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in any animal system have not been identified in the public domain.

Research on structurally related hydroxyanthracene derivatives, such as aloe-emodin and emodin, is extensive. These studies describe metabolic pathways including hydroxylation, glucuronidation, and sulfation, as well as distribution patterns in various tissues. For instance, studies on aloe-emodin have identified metabolites like 5-hydroxy-aloe-emodin in rats. acs.orgacs.org However, this information is specific to aloe-emodin and cannot be directly extrapolated to its 7-hydroxy variant without dedicated experimental investigation.

Consequently, no data tables detailing the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) or the biodistribution of 7-hydroxy-aloe-emodin in different organs or tissues can be provided at this time. Further preclinical research is required to characterize the pharmacokinetic profile of this specific compound.

Synergistic and Combinatorial Research Strategies

Investigation of Synergistic Effects with Other Phytochemicals

Direct research investigating the synergistic effects of 7-hydroxyaloe-emodin with other phytochemicals is not extensively documented in publicly available scientific literature. However, its presence in plants of the Aloe genus, which contain a rich array of bioactive compounds, suggests a natural co-existence that may imply synergistic interactions. researchgate.netugal.ro The therapeutic efficacy of herbal remedies is often attributed to the synergistic action of multiple constituents, where the combined effect is greater than the sum of the individual parts.

The broader family of anthraquinones, to which 7-hydroxyaloe-emodin belongs, has been a subject of synergistic studies. For instance, research on rhubarb extracts, which contain a variety of anthraquinones, has pointed towards synergistic effects among these compounds. One study highlighted that the purgative effect of rhubarb is enhanced through the synergistic action of different anthraquinones. fitoterapia.net Specifically, an equimolar mixture of aloe-emodin (B1665711) and rhein (B1680588) anthrone (B1665570) showed a synergistic potentiation of purgative activity in mice. fitoterapia.net Such findings for closely related compounds suggest that 7-hydroxyaloe-emodin may also participate in similar synergistic interactions.

Combinatorial Approaches with Established Agents in Preclinical Models

Preclinical studies focusing specifically on the combinatorial effects of 7-hydroxyaloe-emodin with established therapeutic agents are currently scarce. However, extensive research on its parent compound, aloe-emodin, and the closely related emodin (B1671224), offers valuable insights into the potential of 7-hydroxyaloe-emodin in combination therapies.

Emodin, for example, has been shown to enhance the anticancer activity of conventional chemotherapeutic drugs. In preclinical models of breast cancer, the combination of emodin with drugs like 5-fluorouracil (B62378) and thymoquinone (B1682898) has demonstrated synergistic effects, leading to enhanced inhibition of cancer cell proliferation and migration. mdpi.com Similarly, aloe-emodin has been investigated in combination with other agents, showing promise in various therapeutic contexts. nih.gov

Given that 7-hydroxyaloe-emodin is a hydroxylated derivative of aloe-emodin, it is conceivable that it may exhibit similar or even enhanced combinatorial potential. Hydroxylation can alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially leading to improved efficacy or reduced toxicity when used in combination with other drugs. The metabolism of aloe-emodin has been shown to produce hydroxylated metabolites, indicating that such transformations are biologically relevant. nih.gov

Table 1: Examples of Combinatorial Studies with Related Anthraquinones

Anthraquinone (B42736)Combination AgentPreclinical ModelObserved Synergistic Effect
Emodin5-FluorouracilBreast Cancer CellsEnhanced inhibition of cell proliferation
EmodinThymoquinoneBreast Cancer CellsSynergistic enhancement of apoptosis and inhibition of migration mdpi.com
Aloe-emodinRhein anthroneMouse modelPotentiated purgative activity fitoterapia.net

This table is illustrative and based on research on compounds structurally related to 7-hydroxyaloe-emodin, due to the limited direct data on the target compound.

Mechanistic Basis of Enhanced Efficacy in Combinations

The mechanistic basis for the enhanced efficacy observed in combinatorial studies of anthraquinones like emodin and aloe-emodin is multifaceted. These mechanisms provide a theoretical framework for the potential synergistic actions of 7-hydroxyaloe-emodin.

One key mechanism involves the modulation of drug resistance pathways. Cancer cells can develop resistance to chemotherapy, and some phytochemicals have been shown to reverse this resistance. Emodin, for instance, has been found to sensitize cancer cells to chemotherapeutic agents by inhibiting drug efflux pumps and modulating signaling pathways involved in cell survival and proliferation. mdpi.com

Another mechanism is the targeting of multiple cellular pathways. A single drug often targets a specific pathway, but complex diseases like cancer involve multiple dysregulated pathways. Combining agents that act on different targets can lead to a more effective therapeutic outcome. Anthraquinones are known to interact with a variety of molecular targets related to inflammation and cancer. nih.gov The combination of different anthraquinones or an anthraquinone with another therapeutic agent can therefore result in a multi-pronged attack on the disease.

Furthermore, pharmacokinetic interactions can contribute to synergistic effects. The presence of one compound can alter the absorption, distribution, metabolism, and excretion (ADME) of another, leading to enhanced bioavailability and efficacy. For example, studies on rhubarb extracts have shown that the pharmacokinetic profiles of certain anthraquinones are altered in the presence of other components of the extract, suggesting a synergistic relationship at the pharmacokinetic level. frontiersin.orgnih.gov The metabolism of aloe-emodin to hydroxylated forms is catalyzed by cytochrome P450 enzymes. acs.org Interactions at this metabolic level could be a basis for synergy.

While direct evidence for 7-hydroxyaloe-emodin is pending, its structural similarity to other well-researched anthraquinones strongly suggests its potential for synergistic and combinatorial therapeutic strategies. Future research should focus on isolating or synthesizing sufficient quantities of 7-hydroxyaloe-emodin to conduct dedicated studies to elucidate its specific interactions and mechanisms of action.

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in identifying potential biological targets for a compound and elucidating the specific molecular interactions that stabilize the ligand-receptor complex.

In the context of 7-hydroxyaloe-emodin, molecular docking studies have been employed to explore its binding affinity with various protein targets. For instance, in a study investigating potential inhibitors of SARS-CoV-2 proteins, 7-hydroxyaloe-emodin was docked against the main protease (Mpro) and the spike glycoprotein. The binding energy for 7-hydroxyaloe-emodin with the main protease was calculated to be -5.366 kcal/mol. sentosacy.com Generally, a binding energy score lower than -5.0 kcal/mol is considered indicative of potentially significant activity. sentosacy.com

The stability of the docked conformation is often assessed by the root mean square deviation (RMSD). An RMSD value around 1.5 Å suggests a stable and successful docking, whereas values exceeding 2.0 Å may indicate instability. sentosacy.com For 7-hydroxyaloe-emodin, the RMSD value in the docking with the SARS-CoV-2 main protease was 1.3842 Å, suggesting a stable binding conformation. sentosacy.com

Weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, are crucial for stabilizing the ligand within the active site of a protein. plos.org Molecular docking analyses can visualize these interactions. For example, studies on the related compound aloe-emodin (B1665711) have shown its ability to form multiple hydrogen bonds with the active site residues of its target proteins, which is a key factor in stabilizing the complex. nih.gov The binding affinity of a ligand is influenced by these noncovalent interactions, including van der Waals forces, hydrogen bonds, and ion pairs. nih.gov

Table 1: Molecular Docking Results for 7-Hydroxyaloe-emodin against SARS-CoV-2 Main Protease
ParameterValueReference
Binding Energy (kcal/mol)-5.366 sentosacy.com
RMSD (Å)1.3842 sentosacy.com

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions compared to the static picture provided by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of a compound-protein complex and characterize the conformational changes that occur upon binding. ebsco.comnih.gov

An in silico study involving molecular dynamics simulations was conducted to evaluate potential inhibitors from the genus Aloe against essential proteins of SARS-CoV-2. sentosacy.com These simulations are crucial for understanding the behavior of the ligand within the binding pocket of the protein and confirming the stability of the interactions predicted by molecular docking. sentosacy.com The root mean square deviation (RMSD) of the protein backbone and the ligand are key metrics used to evaluate the stability of the complex during the simulation. mdpi.com A stable RMSD indicates that the ligand remains bound in a consistent conformation.

While specific MD simulation data for 7-hydroxyaloe-emodin complexes are not detailed in the provided search results, the general methodology involves placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. This computational experiment provides insights into the dynamic nature of the binding, which is often missed in static docking studies. nih.gov

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. lmaleidykla.lt It is a common choice for optimizing molecular geometries and calculating properties like vibrational frequencies and electronic transitions. lmaleidykla.lt By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can provide insights into the chemical reactivity and kinetic stability of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher chemical reactivity.

For the related compound emodin (B1671224), DFT calculations using the B3LYP functional and a triple zeta basis set (TZVP) have been performed to determine its most stable structure, which involves intramolecular hydrogen bonds. lmaleidykla.lt Theoretical vibrational spectra calculated using DFT have shown good correlation with experimental Fourier-transform infrared (FTIR) and Raman spectra. lmaleidykla.lt

A study using DFT at the B3LYP/6-311++G** level predicted the antioxidant activity of aloe-emodin. mdpi.com The HOMO-LUMO energy gap was calculated to assess its reactivity, with a lower gap suggesting greater antioxidant potential. mdpi.com While specific DFT calculations for 7-hydroxyaloe-emodin were not found, the methodology would be similar, providing valuable information about its electronic properties and reactivity.

Table 2: Conceptual DFT-Derived Parameters and Their Significance
ParameterSignificance
HOMO EnergyRelates to the ability to donate an electron.
LUMO EnergyRelates to the ability to accept an electron.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

In Silico Prediction of Compound-Induced Biological Perturbations

In silico tools are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of compounds. These predictions help in the early stages of drug discovery to filter out candidates with unfavorable properties.

For compounds from the genus Aloe, including 7-hydroxyaloe-emodin, some ADME properties have been predicted. sentosacy.com For instance, the logarithm of the partition coefficient (log P), an indicator of lipophilicity and absorption, was evaluated. The log P values for a set of Aloe compounds ranged from -1.06 to 2.8, which is within the desirable range (not exceeding 5.0) for good absorption. sentosacy.com Other parameters like the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), are also important for predicting cell permeability. sentosacy.com Compounds with a TPSA value greater than 140 Ų are often poor at permeating cell membranes. sentosacy.com

Drug-likeness rules, such as Lipinski's rule of five, are often applied. For the related compound emodin, predictions showed a molecular weight of 270.24 g/mol and a TPSA of 94.83 Ų, both within the favorable ranges for a potential drug candidate. mdpi.com It also had a predicted bioavailability score of 0.55. mdpi.com These types of in silico predictions provide a valuable preliminary assessment of a compound's potential to be developed into a therapeutic agent.

Table 3: Predicted ADME Properties for Emodin (as a reference for anthraquinones)
PropertyPredicted ValueFavorable RangeReference
Molecular Weight ( g/mol )270.24150 - 500 mdpi.com
TPSA (Ų)94.8320 - 130 mdpi.com
Log P (o/w)1.87< 6 mdpi.com
Bioavailability Score0.55> 0.25 mdpi.com

Analytical Methodologies for Research Applications

Chromatographic Separation and Detection Methods

The separation and quantification of Aloe-emodin (B1665711), 7-hydroxy and related anthraquinones are predominantly achieved through various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most important analytical methods for this purpose. ajol.infowur.nl

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of hydroxyanthracene derivatives (HADs). wur.nl For general screening, detection is often performed using a Diode-Array Detector (DAD) or a standard UV detector. wur.nlnih.gov A typical HPLC method for related compounds like aloe-emodin involves a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile, methanol (B129727), and aqueous ammonium (B1175870) acetate (B1210297). nih.gov Detection is commonly set at wavelengths like 254 nm, 260 nm, or 428.5 nm for quantitative analysis of anthraquinones. nih.govrjptonline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and sensitive quantification, LC coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. wur.nlnih.gov This technique provides high selectivity and sensitivity, with limits of quantification (LOQ) often in the range of 0.025 mg/kg to 1 mg/kg for various HADs. nih.gov LC-MS methods are crucial for analyzing complex samples like food supplements and can differentiate between closely related structures. wur.nlnih.gov Atmospheric pressure chemical ionization (APCI) in negative ionization mode is one of the interfaces used to confirm the presence of these phenolic compounds. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and versatile method for the simultaneous estimation of multiple compounds. For anthraquinones like aloe-emodin, a common stationary phase is pre-coated silica (B1680970) gel 60 F254 plates. nih.gov A representative mobile phase for separating aloe-emodin and emodin (B1671224) is a mixture of toluene, ethyl acetate, and formic acid (e.g., 10:2:1 v/v/v). nih.gov Densitometric scanning, for instance at 263 nm, allows for quantification. nih.gov HPTLC is particularly useful for routine analysis and quality control of herbal extracts and formulations. nih.govnih.gov

Table 1: Comparison of Chromatographic Methods for Anthraquinone (B42736) Analysis

TechniqueCommon Stationary PhaseTypical Mobile Phase ComponentsDetection MethodKey Advantages
HPLCReversed-phase (C18)Acetonitrile, Methanol, Water, Buffers (e.g., Ammonium Acetate)UV, Diode-Array Detector (DAD)Robust, quantitative, widely available. wur.nlnih.gov
LC-MS/MSReversed-phase (C18)Acetonitrile, Methanol, Water with modifiers (e.g., Formic Acid)Mass Spectrometry (e.g., Triple Quadrupole, Orbitrap)High sensitivity and specificity, structural confirmation. wur.nlnih.gov
HPTLCSilica Gel 60 F254Toluene, Ethyl Acetate, Formic Acid, MethanolDensitometry (UV scanning)High throughput, cost-effective, simultaneous analysis of multiple samples. nih.govnih.gov

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic methods are indispensable for the structural elucidation and for gaining mechanistic insights into the behavior of Aloe-emodin, 7-hydroxy in biological environments.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is fundamental for determining the precise structure of anthraquinone derivatives. For the related compound emodin, characteristic signals include chelated hydroxyl protons observed at very low fields (e.g., δ 11.87-12.27 ppm) and aromatic protons in the range of δ 6.49-7.70 ppm. rsc.orgresearchgate.net While specific ¹H NMR data for Aloe-emodin, 7-hydroxy is not detailed in the provided search results, the analysis would follow similar principles, identifying the position and coupling of protons on the anthraquinone core and substituents.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For anthraquinones like aloe-emodin and emodin, characteristic IR absorption bands include those for hydroxyl groups (broad bands around 3389-3600 cm⁻¹) and carbonyl groups of the quinone system (around 1610-1676 cm⁻¹). rsc.org These spectral features confirm the presence of the core anthraquinone structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for both quantification and studying photochemical properties. Aloe-emodin exhibits a broad absorption band in the visible region, with a maximum absorption (λmax) around 429-430 nm. rjptonline.orgresearchgate.net This property is utilized in HPLC-UV detection and in studies of its photodynamic activity, where the compound can generate reactive oxygen species upon irradiation with UV light. rjptonline.orgresearchgate.net

Table 2: Spectroscopic Data for Related Anthraquinones

Spectroscopic TechniqueCompoundKey Observations / Wavenumbers (cm⁻¹) / Chemical Shifts (δ ppm)
IR (in CHCl₃)Aloe-emodin~3600-3000 (broad, -OH), ~1651, 1633 (C=O) rsc.org
Emodin~3389 (-OH), ~1676, 1610 (C=O) rsc.org
¹H NMR (in CDCl₃)Aloe-emodin~11.94 (1H, s, C1-OH), ~11.92 (1H, s, C8-OH), ~7.28-7.94 (aromatic-H), ~4.62 (2H, s, -CH₂-) rsc.org
Emodin~12.27 (1H, s, C3-OH), ~12.11 (1H, s, C1-OH), ~12.01 (1H, s, C8-OH), ~6.67-7.70 (aromatic-H) rsc.org
UV-Vis (in Methanol)Aloe-emodinλmax at 428.5 nm rjptonline.org

Advanced Sample Preparation Protocols for Bioanalytical Studies

Effective sample preparation is critical for accurate analysis of Aloe-emodin, 7-hydroxy from complex matrices like plant materials, food supplements, or biological fluids. The goal is to extract the analyte efficiently and remove interfering substances.

Extraction is commonly performed using solvents like methanol or ethanol, sometimes in aqueous mixtures. wur.nlnih.gov For instance, dried plant extracts can be dissolved in methanol and sonicated to ensure complete dissolution. nih.gov For solid matrices like food supplement tablets, the sample is first ground into a homogeneous powder before extraction with a solvent such as methanol. nih.gov

Solid-phase extraction (SPE) is a frequently used cleanup technique to purify extracts before HPLC or LC-MS analysis. nih.gov C18 cartridges are effective for removing non-polar and other interfering substances from the extracts of anthraquinone-containing plants. nih.gov After extraction, the solution is typically centrifuged and filtered through a 0.2 or 0.45 µm filter to remove particulate matter before injection into the analytical instrument. wur.nl

Stability Studies in Research Media

Investigating the stability of Aloe-emodin, 7-hydroxy is essential for ensuring the reliability of research findings and for understanding its persistence under various conditions. Stability studies are typically conducted according to guidelines like those from the International Council for Harmonisation (ICH). ich.org

Forced degradation studies are performed to understand the intrinsic stability of a compound. researchgate.net These studies expose the compound to various stress conditions such as acid and alkaline hydrolysis, oxidation, heat, and light. researchgate.net Research on the related compound aloe-emodin has shown that it is relatively stable under thermal stress and at a pH of 6.7. researchgate.net However, it is more susceptible to degradation under acidic conditions. researchgate.net Interestingly, the concentration of aloe-emodin can increase under certain conditions (e.g., pH 3.5) due to the degradation of its precursor, aloin (B1665253). researchgate.net

Formal stability studies involve storing the compound in specific research media or formulations at defined long-term and accelerated storage conditions (e.g., specific temperature and humidity) and testing its concentration at predetermined time points. ich.orgeuropa.eu For a product with a shelf life of at least one year, testing might occur every three months for the first year. ich.org

Emerging Concepts and Future Research Directions

Elucidation of Unexplored Signaling Pathways

The biological activity of a compound is intrinsically linked to its interaction with cellular signaling pathways. For aloe-emodin (B1665711), research has identified modulation of several key pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB cascades. frontiersin.orgresearchgate.netnih.gov For example, studies have shown that aloe-emodin can inhibit the PI3K/Akt pathway and also target multiple pathways by preventing the degradation of DUSP1, an endogenous inhibitor of cancer-associated signaling. researchgate.netnih.gov Other anthraquinone (B42736) derivatives have also been found to interfere with pathways like JNK and p38-MAPK. researchgate.netmdpi.com

However, the precise impact of the 7-hydroxy functional group on these signaling networks is a significant knowledge gap. Future research must prioritize a systematic elucidation of how 7-hydroxy-aloe-emodin modulates these and other, as-yet-unexplored, pathways. A primary objective would be to determine if the additional hydroxyl group enhances, diminishes, or alters the signaling interactions observed with the parent aloe-emodin compound. Transcriptional analysis of cells treated with 7-hydroxy-aloe-emodin could reveal extensive changes in gene expression related to pathways like p53 and TNF signaling, providing a broad overview of its biological impact. frontiersin.org

Signaling PathwayKnown Role in Aloe-Emodin ActivityFuture Research Focus for 7-Hydroxy-Aloe-Emodin
PI3K/Akt/mTORInhibition of this pro-survival pathway is a key anti-cancer mechanism. frontiersin.orgresearchgate.netQuantify the inhibitory potency and investigate differential effects on pathway components.
MAPK (ERK, JNK, p38)Modulation of MAPK subfamilies is linked to anti-inflammatory and anti-cancer effects. nih.govmdpi.comDetermine the specific effects on ERK, JNK, and p38 activation or inhibition.
NF-κBInhibition of this key inflammatory pathway has been reported. nih.govresearchgate.netAssess the impact on NF-κB activation and downstream inflammatory gene expression.
p53 SignalingKEGG analysis suggests involvement of the p53 pathway in aloe-emodin's effects. frontiersin.orgInvestigate the potential for direct or indirect modulation of p53 and its targets.
DUSP1 RegulationAloe-emodin upregulates DUSP1, an inhibitor of multiple cancer-related pathways. nih.govExplore if 7-hydroxy-aloe-emodin shares this mechanism and to what extent.

Identification of Novel Molecular Targets

Identifying the direct molecular binding partners of a compound is fundamental to understanding its mechanism of action. Network pharmacology and proteomic studies have identified several potential targets for aloe-emodin, including AKT1, EGFR, TP53, SRC, peroxiredoxins, and DJ-1. frontiersin.orgnih.gov Furthermore, research into other hydroxyanthraquinones suggests potential interactions with bacterial enzymes like DNA gyrase and DNA topoisomerase IV. mdpi.com A study also identified Interferon Regulatory Factor 4 (IRF4) as a potential target of aloe-emodin in the context of diabetic nephropathy. scienceopen.com

For 7-hydroxy-aloe-emodin, the target profile remains entirely unknown. Future research should employ unbiased, large-scale screening methods to identify its unique molecular targets. Techniques such as chemical proteomics, which can identify drug-target relationships, are powerful tools for this purpose. biorxiv.org By comparing the target profile of 7-hydroxy-aloe-emodin with that of aloe-emodin and other derivatives, researchers can pinpoint how subtle structural changes influence molecular interactions.

Potential Target ClassExample(s) from Aloe-Emodin ResearchFuture Research Approach for 7-Hydroxy-Aloe-Emodin
Protein KinasesAKT1, EGFR, SRC frontiersin.orgKinome-wide screening to identify specific kinase binding partners.
Transcription FactorsIRF4, TP53 frontiersin.orgscienceopen.comAffinity purification-mass spectrometry to pull down interacting transcription factors.
Redox-sensitive ProteinsPeroxiredoxins, DJ-1 nih.govProteomic analysis to assess changes in the cellular redox state and protein oxidation.
TopoisomerasesDNA gyrase, Topoisomerase IV (suggested for other hydroxyanthraquinones) mdpi.comIn vitro enzymatic assays to test for direct inhibitory activity.
Dual-Specificity PhosphatasesDUSP1 nih.govWestern blot and activity assays to confirm modulation of DUSP1 expression and function.

Development of Advanced Experimental Models

The limitations of traditional two-dimensional (2D) cell cultures are well-documented. To better predict a compound's effect in a complex biological system, more sophisticated models are required. The development of three-dimensional (3D) organoid cultures represents a significant leap forward. nih.gov Organoids, which are self-assembled 3D cell clusters, can replicate the architecture, genetic characteristics, and heterogeneity of primary tissues far more accurately than 2D models. nih.govtandfonline.comscienceopen.com

The integration of natural product screening with patient-derived tumor organoid models is a particularly promising strategy for discovering novel anticancer compounds and understanding their mechanisms. nih.govtandfonline.com Future research on 7-hydroxy-aloe-emodin should leverage these advanced models. Developing patient-derived cancer organoids, liver organoids, or intestinal organoids could provide invaluable insights into the compound's tissue-specific effects. scienceopen.comresearchgate.net Furthermore, co-culture systems that incorporate immune cells or vascular networks into organoid models can offer a more holistic view of the compound's activity within a simulated tissue microenvironment. tandfonline.compeerj.com

Experimental ModelDescriptionApplicability to 7-Hydroxy-Aloe-Emodin Research
2D Cell LinesMonolayer of cells grown on a flat surface.Initial high-throughput screening for basic activity.
3D SpheroidsSimple aggregates of cells grown in suspension or non-adherent plates.Intermediate model to assess cell-cell interactions and compound penetration.
Patient-Derived Organoids (PDOs)3D cultures initiated from a patient's tissue (e.g., tumor). nih.govOffers high translational relevance by preserving the primary tissue's heterogeneity. tandfonline.compeerj.com
Vascularized OrganoidsOrganoids co-cultured with endothelial cells to form vascular networks. tandfonline.comAllows for the study of compound effects on angiogenesis and drug delivery.
Organ-on-a-ChipMicrofluidic devices that simulate the activities and mechanics of entire organs. tandfonline.comEnables study of dynamic processes and multi-organ interactions.

Application of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling large-scale data analysis and prediction. nih.gov These computational approaches can be used to predict the biological activities and molecular targets of natural compounds based on their chemical structures, thereby accelerating research and reducing costs. biorxiv.orgplos.org For example, deep learning models can be trained on vast databases of known drugs and their targets to predict the medicinal uses of new compounds. frontiersin.org Similarly, ML classifiers can use chemical similarity metrics to predict if a natural compound is likely to bind to the same protein targets as known drugs. biorxiv.orgplos.orgresearchgate.net

A forward-thinking research strategy for 7-hydroxy-aloe-emodin would involve a significant computational component. By applying AI and ML models, researchers could:

Predict a list of potential molecular targets for 7-hydroxy-aloe-emodin, which can then be validated experimentally. mdpi.com

Develop Quantitative Structure-Activity Relationship (QSAR) models to understand how the 7-hydroxy group and other structural modifications influence bioactivity. mdpi.com

Perform virtual screening of compound libraries to identify other derivatives with potentially enhanced or novel activities.

AI/ML ApplicationMethodologyResearch Goal for 7-Hydroxy-Aloe-Emodin
Target PredictionDeep learning or random forest models trained on drug-target databases. plos.orgfrontiersin.orgGenerate a prioritized list of likely protein targets for wet-lab validation.
Bioactivity PredictionModels trained on compound structures and their known medicinal effects. frontiersin.orgPredict potential therapeutic areas beyond those known for aloe-emodin.
Structure-Activity Relationship (SAR)QSAR/QSPR modeling using chemical descriptors. mdpi.comDefine the chemical features essential for the compound's activity.
De Novo DesignGenerative models to design novel chemical structures.Propose new derivatives with optimized properties based on learned SAR.

Innovative Theoretical Delivery Systems for Enhanced Research Utility

Many natural compounds, including anthraquinones like aloe-emodin, suffer from poor water solubility and low bioavailability, which can hinder their clinical application and complicate in vitro and in vivo research. nih.govtandfonline.comtandfonline.com While this article excludes clinical dosage, the development of innovative delivery systems is crucial for ensuring consistent and reliable results in experimental settings. Nanotechnology offers a powerful toolkit for this purpose.

Various nanocarriers have been explored to improve the delivery of aloe-emodin, such as solid lipid nanoparticles (SLNs), lyotropic liquid crystalline nanoparticles (LCNPs), and mesoporous silica (B1680970) nanoparticles (SBA-15). tandfonline.comtandfonline.comdovepress.com These systems can enhance solubility, improve stability, and facilitate cellular uptake. tandfonline.com Theoretical studies using Density Functional Theory (DFT) have even explored novel carriers like B24N24 nanoclusters for aloe-emodin delivery. researchgate.net Future research on 7-hydroxy-aloe-emodin should consider the development of a tailored nanocarrier system specifically for research use. Such a system would ensure reproducible concentrations in advanced models like organoids and allow for a more accurate assessment of the compound's intrinsic biological activity.

Nanocarrier SystemDescriptionPotential Research Utility for 7-Hydroxy-Aloe-Emodin
Solid Lipid Nanoparticles (SLNs)Nanoparticles made from a solid lipid core. tandfonline.comEnhance solubility and provide sustained release in long-term cell culture experiments. tandfonline.com
Liquid Crystalline Nanoparticles (LCNPs)Self-assembled structures of lipids in aqueous environments. dovepress.comImprove stability in biological media and enhance cellular uptake. nih.govdovepress.com
Mesoporous Silica (e.g., SBA-15)Porous silica material with a high surface area for drug loading. tandfonline.comProvide high drug loading and controlled release for consistent dosing in vitro. tandfonline.com
Polymer-Drug Conjugates (PDCs)Covalent attachment of the compound to a polymer backbone. nih.govImprove solubility and potentially target specific cell types in co-culture models.
Theoretical Nanoclusters (e.g., B24N24)Computationally designed inorganic nanostructures. researchgate.netGuide the rational design of novel, highly efficient delivery vehicles.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 7-hydroxy aloeemodin and its metabolites in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for separating and quantifying 7-hydroxycoumarin derivatives. Key parameters include:

  • Column : C18 reverse-phase columns (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Gradient elution with acetonitrile/water or methanol/water mixtures adjusted to pH 3.0–3.5 using acetic acid.
  • Validation : Include linearity (0.1–50 µg/mL), limit of detection (LOD: 0.05 µg/mL), and precision (intra-day RSD <5%) .
    • Application : This method has been applied to serum and urine samples in pharmacokinetic studies, with recovery rates >90% for glucuronidated metabolites .

Q. What are the primary metabolic pathways of 7-hydroxy aloeemodin in humans?

  • Methodological Answer : 7-hydroxy aloeemodin undergoes phase II metabolism via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. Key steps:

  • In vitro validation : Use liver microsomes or recombinant UGT isoforms (e.g., UGT1A9) to quantify metabolite formation.
  • Kinetic analysis : Calculate Vmax and Km for enzyme activity, with typical Km values ranging 10–50 µM for UGT1A9 .
    • Clinical relevance : Glucuronidation efficiency varies in patients with hepatic impairments, requiring adjusted dosing in clinical trials .

Advanced Research Questions

Q. How can contradictions in reported correlations between 7-hydroxy metabolite levels and therapeutic outcomes be resolved?

  • Case Study : In rheumatoid arthritis (RA) patients, 7-hydroxy methotrexate (MTX) levels correlated positively with MTX polyglutamates (MTXPGs) in red blood cells (RBCs) but showed an inverse correlation with disease activity (DAS28) at 24 weeks .
  • Methodological Recommendations :

  • Data normalization : Adjust for confounding variables (e.g., renal function, folate supplementation) using multivariate regression.
  • Temporal sampling : Collect longitudinal samples (e.g., weeks 4, 12, 24, 36) to capture dynamic metabolite-disease relationships.
  • Statistical rigor : Use Pearson/Spearman correlations with Bonferroni correction for multiple comparisons .

Q. What experimental strategies optimize the design of 7-hydroxycoumarin derivatives for neurodegenerative disease targets?

  • Example : Brominated 7-hydroxy-4-methylcoumarin derivatives (e.g., compound D1) were designed for Alzheimer’s disease (AD) targeting amyloid-β aggregation.

  • Docking protocols : Use ArgusLab 4.0.1 with AMBER force fields to prioritize compounds based on binding affinity (ΔG < −8 kcal/mol).
  • Validation : Combine in vitro thioflavin T assays with in vivo Morris water maze tests in AD rodent models.
  • Statistical analysis : Compare treated vs. control groups using one-way ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How should researchers address inter-study variability in pharmacokinetic data for 7-hydroxy warfarin?

  • Case Study : Plasma levels of 7-hydroxy warfarin varied significantly across patient subgroups (sensitive vs. resistant to warfarin).
  • Methodological Solutions :

  • Stratified analysis : Group patients by CYP2C9/VKORC1 genotypes or maintenance dose thresholds (e.g., <2.5 mg vs. >8.5 mg daily).
  • Assay optimization : Validate HPLC methods with inter-day precision (RSD <10%) and accuracy (90–110%) across a 15-day period .
  • Standardization : Use internal standards (e.g., deuterated warfarin) to minimize matrix effects .

Data Contradiction Analysis Framework

  • Step 1 : Identify conflicting results (e.g., metabolite-disease activity correlations in RA vs. oncology studies ).
  • Step 2 : Evaluate methodological differences (e.g., sample timing, analytical sensitivity).
  • Step 3 : Conduct meta-analyses using tools like RevMan to quantify heterogeneity (I<sup>2</sup> statistic) and adjust for publication bias.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.